![molecular formula C11H8BrNO2S B1519004 2-[(4-Bromphenyl)methyl]-1,3-thiazol-4-carbonsäure CAS No. 1086380-12-2](/img/structure/B1519004.png)
2-[(4-Bromphenyl)methyl]-1,3-thiazol-4-carbonsäure
Übersicht
Beschreibung
2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H8BrNO2S and its molecular weight is 298.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidative, analgetische und entzündungshemmende Anwendungen
Thiazol-Derivate, einschließlich “2-[(4-Bromphenyl)methyl]-1,3-thiazol-4-carbonsäure”, wurden als antioxidative, analgetische und entzündungshemmende Wirkstoffmoleküle gefunden .
Antimikrobielle und antimykotische Anwendungen
Thiazol-Verbindungen haben signifikante antimikrobielle und antimykotische Aktivitäten gezeigt. Sie wurden bei der Entwicklung neuer Verbindungen im Zusammenhang mit diesem Gerüst verwendet . Die synthetisierten Verbindungen wurden auch auf ihre in-vitro-antimikrobielle Aktivität gegen bakterielle (grampositive und gramnegative) und Pilzarten untersucht .
Antivirelle Anwendungen
Thiazol-Derivate haben sich als potenzielle antivirale Wirkstoffmoleküle erwiesen. Sie wurden bei der Entwicklung neuer Verbindungen im Zusammenhang mit diesem Gerüst verwendet .
Diuretische und antikonvulsive Anwendungen
Thiazol-Verbindungen wurden als diuretische und antikonvulsive Wirkstoffmoleküle gefunden .
Neuroprotektive Anwendungen
Thiazol-Derivate haben sich als potenzielle neuroprotektive Wirkstoffmoleküle erwiesen. Sie wurden bei der Entwicklung neuer Verbindungen im Zusammenhang mit diesem Gerüst verwendet .
Antitumor- oder zytotoxische Anwendungen
Thiazol-Verbindungen haben signifikante Antitumor- oder zytotoxische Aktivitäten gezeigt. So wurde eine Reihe von [6-(4-Bromphenyl)imidazo[2,1-b]thiazol-3-yl]essigsäurearylidenhydraziden synthetisiert und ihre Zytotoxizitätsaktivität an drei menschlichen Tumorzelllinien berichtet .
Antileishmaniale und antimalarielle Anwendungen
Einige Hydrazin-gekoppelte Pyrazole wurden erfolgreich synthetisiert und ihre in-vitro-antileishmaniale und in-vivo-antimalarielle Aktivität wurde untersucht .
Regulierung von Entzündungskrankheiten
Die synthetisierte Verbindung ist eine vielversprechende Verbindung für verschiedene biomedizinische Anwendungen, insbesondere für die Regulierung von Entzündungskrankheiten .
Wirkmechanismus
Target of Action
Thiazole derivatives have been found to interact with a wide range of biological targets, including enzymes, receptors, and proteins involved in various biochemical pathways .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target, resulting in altered biochemical processes .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, including those involved in inflammation, pain perception, microbial growth, and cancer cell proliferation .
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability, due to their favorable physicochemical properties .
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of thiazole derivatives .
Eigenschaften
IUPAC Name |
2-[(4-bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2S/c12-8-3-1-7(2-4-8)5-10-13-9(6-16-10)11(14)15/h1-4,6H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMETXOAKWMULCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC(=CS2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1518927.png)
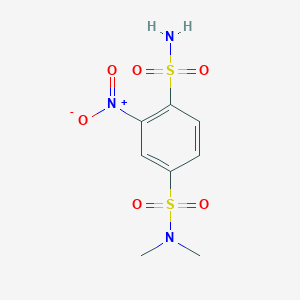
![2-{[(4-Fluorophenyl)methyl]amino}-2-methylpropanenitrile](/img/structure/B1518931.png)

![2-[2-(Ethylamino)ethoxy]ethan-1-ol](/img/structure/B1518933.png)
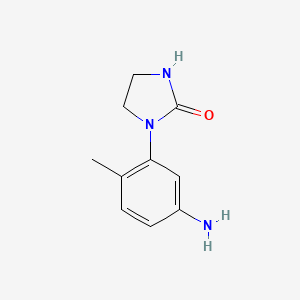
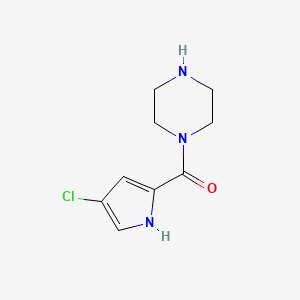
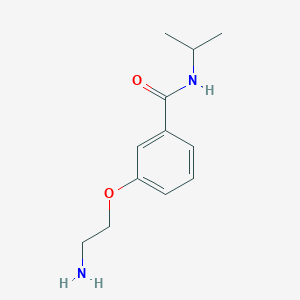

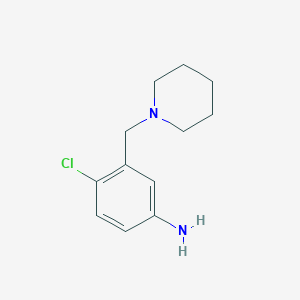
![1-[4-(Aminomethyl)phenyl]-3-(propan-2-yl)urea](/img/structure/B1518942.png)

amino}ethan-1-ol](/img/structure/B1518944.png)
